molecular formula C13H17ClN4O2 B2899777 N-[3-[3-(4-Chloropyrazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2199934-73-9

N-[3-[3-(4-Chloropyrazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No. B2899777
CAS RN: 2199934-73-9
M. Wt: 296.76
InChI Key: VSPURLRPQCZKBD-UHFFFAOYSA-N
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Description

“N-[3-[3-(4-Chloropyrazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide” is a complex organic compound. It contains a pyrrolidine ring, which is a common feature in many biologically active compounds . It also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of both these rings could suggest that this compound has some biological activity, although without specific studies, it’s hard to say for sure.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyrazole rings in separate steps, followed by their connection via an amide linkage. Pyrrolidine rings can be synthesized from a variety of cyclic or acyclic precursors , while pyrazole rings can be synthesized by the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrazole rings, as well as the amide linkage connecting them. The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The amide linkage could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The pyrazole ring might undergo reactions at the carbon adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

N-[3-[3-(4-chloropyrazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O2/c1-2-12(19)15-5-3-13(20)17-6-4-11(9-17)18-8-10(14)7-16-18/h2,7-8,11H,1,3-6,9H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPURLRPQCZKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC(C1)N2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[3-(4-Chloropyrazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide

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